3-Chloro-2-prop-2-ynoxyoxolane
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Overview
Description
3-Chloro-2-prop-2-ynoxyoxolane is an organic compound with a unique structure that includes a chloro group, a propynoxy group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-prop-2-ynoxyoxolane typically involves the reaction of 3-chloro-1,2-propanediol with propargyl alcohol under specific conditions. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-prop-2-ynoxyoxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Scientific Research Applications
3-Chloro-2-prop-2-ynoxyoxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Chloro-2-prop-2-ynoxyoxolane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propynoxy group can undergo addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1,2-propanediol: Similar structure but lacks the propynoxy group.
2-Chloro-3-propyn-1-ol: Similar structure but lacks the oxolane ring.
3-Chloro-2-methyl-1-propene: Similar structure but lacks the oxolane ring and has a different substitution pattern .
Uniqueness
3-Chloro-2-prop-2-ynoxyoxolane is unique due to the presence of both the chloro and propynoxy groups attached to an oxolane ring.
Properties
CAS No. |
63960-18-9 |
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Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
3-chloro-2-prop-2-ynoxyoxolane |
InChI |
InChI=1S/C7H9ClO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2 |
InChI Key |
DRVUBVGRMOGQIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1C(CCO1)Cl |
Origin of Product |
United States |
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